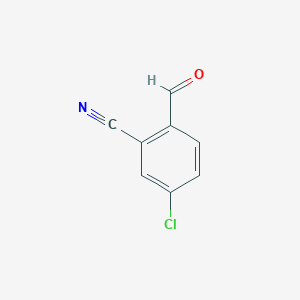

5-Chloro-2-formylbenzonitrile

描述

Significance as a Bifunctional Aromatic Compound

The chemical reactivity of 5-Chloro-2-formylbenzonitrile is defined by the presence of two key functional groups: the aldehyde (formyl) and the nitrile. This bifunctionality allows for a diverse range of chemical transformations. atomfair.com The aldehyde group is susceptible to nucleophilic attack and can participate in various condensation and cyclization reactions. Simultaneously, the nitrile group can undergo hydrolysis, reduction, or be involved in cycloaddition reactions. The chloro substituent further influences the electronic properties of the aromatic ring, impacting its reactivity and providing an additional site for modification through nucleophilic aromatic substitution reactions. This combination of reactive sites makes it a powerful tool for the construction of complex molecular frameworks. atomfair.com

Role in Contemporary Organic Synthesis and Heterocyclic Chemistry

In the realm of contemporary organic synthesis, this compound serves as a crucial intermediate. atomfair.com Its ability to participate in multicomponent reactions, where three or more reactants combine in a single step to form a product that incorporates portions of all the reactants, is particularly noteworthy. atomfair.com This approach offers significant advantages in terms of efficiency and atom economy.

The compound has proven to be especially valuable in the synthesis of heterocyclic compounds. Heterocycles, cyclic compounds containing at least two different elements as members of its ring(s), are ubiquitous in pharmaceuticals, agrochemicals, and materials science. This compound is a key precursor for the synthesis of various nitrogen-containing heterocycles, such as quinazolines, benzimidazoles, and isoindolinones. atomfair.comresearchgate.net For instance, it can react with appropriate precursors to form the core structures of these important classes of compounds, which often exhibit significant biological activity.

Overview of Research Trajectories

Current research involving this compound is largely directed towards its application in medicinal chemistry and materials science. In drug discovery, it is utilized in the synthesis of novel therapeutic agents. nih.gov For example, it has been employed as a building block in the development of inhibitors for enzymes implicated in diseases such as cancer. nih.gov The ability to readily introduce diverse substituents through reactions at its functional groups allows for the systematic exploration of structure-activity relationships, a cornerstone of modern drug development.

In materials science, the compound is used to create functionalized polymers and coordination complexes. The nitrile group, for instance, can be polymerized or used as a ligand to coordinate with metal ions, leading to the formation of materials with interesting optical, electronic, or catalytic properties. The ongoing exploration of new reactions and applications of this compound ensures its continued importance in advancing these scientific fields. atomfair.com

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₄ClNO | atomfair.com |

| Molecular Weight | 165.58 g/mol | lookchem.com |

| CAS Number | 77532-88-8 | |

| Appearance | White to light yellow crystalline powder | lookchem.com |

| Boiling Point | 256.7±20.0 °C (Predicted) | lookchem.com |

| Density | 1.32±0.1 g/cm³ (Predicted) | lookchem.com |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | lookchem.comsigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

5-chloro-2-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO/c9-8-2-1-6(5-11)7(3-8)4-10/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAYXNEOSNJICEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50604774 | |

| Record name | 5-Chloro-2-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77532-88-8 | |

| Record name | 5-Chloro-2-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 5 Chloro 2 Formylbenzonitrile

Reactivity of the Formyl Group

The formyl group, an aldehyde functionality, is a primary site for a variety of chemical transformations due to the electrophilic nature of the carbonyl carbon.

Condensation reactions involving the formyl group of 5-Chloro-2-formylbenzonitrile are important for the synthesis of larger, more complex molecules.

The reaction of aldehydes with primary amines yields imines, also known as Schiff bases. redalyc.org This reaction is a reversible condensation process that involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. prepchem.com The formation of the C=N double bond is a key step in many organic syntheses and is often catalyzed by acid. redalyc.org The general mechanism involves an initial nucleophilic attack by the amine on the carbonyl carbon, followed by proton transfer to form a carbinolamine intermediate. Subsequent protonation of the hydroxyl group and elimination of water leads to the formation of an iminium ion, which is then deprotonated to give the final imine product. prepchem.com

For this compound, the reaction with a primary amine (R-NH₂) would proceed as follows:

General Reaction for Imine Formation

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | Primary Amine (R-NH₂) | N-(5-chloro-2-cyanobenzylidene)alkan-1-amine |

Illustrative Example of Imine Synthesis

| Aldehyde | Amine | Catalyst | Conditions | Product |

|---|

This reaction is typically carried out under conditions that facilitate the removal of water, thereby driving the equilibrium towards the product side. nih.gov

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene (B1212753) compound, catalyzed by a weak base. banglajol.info This reaction is widely used for the synthesis of α,β-unsaturated compounds. researchgate.net The mechanism involves the deprotonation of the active methylene compound by the base to form a carbanion, which then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol-type intermediate yields the unsaturated product. nih.gov

In the case of this compound, reaction with an active methylene compound such as malononitrile (B47326) or ethyl cyanoacetate (B8463686) would lead to the formation of a substituted styrene (B11656) derivative.

General Reaction for Knoevenagel Condensation

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | Active Methylene Compound (e.g., Malononitrile) | 2-((5-chloro-2-cyanophenyl)methylene)malononitrile |

Examples of Knoevenagel Condensation with Aromatic Aldehydes

| Aldehyde | Active Methylene Compound | Catalyst | Solvent |

|---|---|---|---|

| Benzaldehyde | Malononitrile | Urea (10 mol%) | Solvent-free (Microwave) |

| 4-Chlorobenzaldehyde | Malononitrile | Urea (10 mol%) | Solvent-free (Microwave) |

The presence of electron-withdrawing groups on the aromatic aldehyde, such as the chloro and nitrile groups in this compound, generally enhances the reactivity of the carbonyl group towards nucleophilic attack, facilitating the Knoevenagel condensation. banglajol.info

The formyl group of this compound can undergo both reduction to an alcohol and oxidation to a carboxylic acid. The reduction of aldehydes to primary alcohols can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Conversely, the oxidation of the formyl group to a carboxylic acid can be accomplished using a range of oxidizing agents. For instance, pyridinium (B92312) chlorochromate (PCC) is a common reagent for the oxidation of primary alcohols to aldehydes, and its use in the synthesis of 2-fluoro-5-formylbenzonitrile (B141211) from the corresponding alcohol suggests that stronger oxidizing agents would convert the formyl group to a carboxylic acid. chemicalbook.com

Summary of Formyl Group Reductions and Oxidations

| Transformation | Reagent | Product |

|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | (4-chloro-2-cyanophenyl)methanol |

The electrophilic carbon of the formyl group is susceptible to attack by a variety of nucleophiles. youtube.com A classic example is the Grignard reaction, where an organomagnesium halide (R-MgX) adds to the carbonyl group to form a secondary alcohol after an aqueous workup. chemspider.com

The reaction of this compound with a Grignard reagent would proceed via nucleophilic addition to the carbonyl carbon, forming a magnesium alkoxide intermediate, which is then protonated to yield the corresponding secondary alcohol. researchgate.net

General Reaction of Grignard Reagents with the Formyl Group

| Reactant 1 | Reactant 2 | Product (after workup) |

|---|---|---|

| This compound | Grignard Reagent (R-MgX) | 1-(4-chloro-2-cyanophenyl)alkanol |

Condensation Reactions

Reactivity of the Nitrile Group

The nitrile group in this compound also exhibits a range of reactivity, primarily centered around the electrophilic carbon of the cyano group. The presence of electron-withdrawing groups on the aromatic ring can influence the reactivity of the nitrile. nih.gov

The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. libretexts.orglumenlearning.com Acid-catalyzed hydrolysis involves initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, followed by nucleophilic attack by water. byjus.com Base-catalyzed hydrolysis proceeds via direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. libretexts.org

Reduction of the nitrile group typically yields a primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this transformation. libretexts.orgacemap.info The reduction proceeds through the addition of hydride ions to the carbon-nitrogen triple bond. organic-chemistry.org The presence of electron-withdrawing groups on the benzonitrile (B105546) ring can facilitate this reduction. nih.gov

Furthermore, the nitrile group can react with organometallic reagents such as Grignard reagents. This reaction, followed by hydrolysis, leads to the formation of ketones. libretexts.org The reaction of 4-amino-2-chloronicotinonitrile (B6590771) with Grignard reagents has been shown to proceed via addition to the nitrile group. nih.gov

The nitrile group can also participate in cycloaddition reactions. For example, nitrile sulfides have been shown to undergo [3+2] cycloaddition with the cyano group of acyl cyanides to form 1,2,4-thiadiazoles. arkat-usa.orgumich.edu This highlights the potential for the nitrile group in this compound to participate in the formation of heterocyclic systems. researchgate.net

Summary of Nitrile Group Reactivity

| Reaction Type | Reagents | Product |

|---|---|---|

| Acid Hydrolysis | H₃O⁺, heat | 4-Chloro-2-formylbenzoic acid |

| Base Hydrolysis | NaOH, H₂O, heat | Sodium 4-chloro-2-formylbenzoate |

| Reduction | LiAlH₄, then H₂O | (4-chloro-2-(aminomethyl)phenyl)methanol |

| Grignard Reaction | R-MgX, then H₃O⁺ | 1-(4-chloro-2-(1-iminoalkyl)phenyl)alkanol |

Cyclization Reactions Involving Nitrile Functionality

The nitrile group of this compound is a key functional group that participates in various cyclization reactions, leading to the formation of diverse heterocyclic structures. These reactions often involve the interplay between the nitrile and the adjacent formyl group.

Intramolecular oxidative cyclization presents a pathway to synthesize phthalimides from ortho-substituted benzamides. While direct studies on this compound are not prevalent, related research on ortho-methylbenzamides demonstrates the feasibility of Pd(II)-catalyzed intramolecular benzylic C-H oxidative cyclization to form phthalimides. This suggests a potential, albeit unexplored, route for the transformation of derivatives of this compound.

Visible light has also been employed to promote intramolecular cyclization reactions. For instance, 2-phenylbenzylidenemalononitrile undergoes a visible-light-promoted intramolecular hydrogen transfer and cyclization to yield phenanthrene-9,9(10H)dicarbonitrile, showcasing the utility of photochemistry in forming cyclic systems from nitrile-containing precursors.

The hydration of nitriles to amides is a fundamental transformation in organic synthesis. This reaction can be catalyzed by either acid or base. In an acidic medium, the nitrile is protonated, which enhances its electrophilicity and facilitates the attack of water. Conversely, under basic conditions, the strongly nucleophilic hydroxide ion can directly attack the carbon-nitrogen triple bond. While specific studies on the hydration of this compound are not detailed in the provided context, the general mechanisms for nitrile hydration are well-established and applicable. The resulting amide can then potentially undergo further reactions, such as dehydration back to the nitrile.

Nucleophilic Attack on the Nitrile Carbon

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to many of the transformations that nitriles undergo.

The reaction of nitriles with Grignard

Cascade Reactions and Multicomponent Transformations

Synthesis of Isoindolinone Derivatives

Organocatalytic Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing an alternative to metal-based catalysts. mdpi.com In the context of this compound and related structures, organocatalysts facilitate the stereoselective formation of complex molecules. Bifunctional organocatalysts, which possess both a hydrogen-bond donor (like a (thio)urea) and a Lewis basic site (such as a tertiary amine), are particularly effective. beilstein-journals.org These catalysts can simultaneously activate both the nucleophile and the electrophile, leading to highly organized transition states and enabling various stereoselective addition reactions. beilstein-journals.org

The application of bifunctional organocatalysts has been extended to the asymmetric synthesis of axially chiral compounds. beilstein-journals.org While direct examples involving this compound are not extensively detailed in the provided sources, the principles of organocatalytic activation are applicable. For instance, the reaction of aldehydes with various nucleophiles, a common transformation for 2-formylbenzonitriles, can be rendered asymmetric using chiral organocatalysts. The catalyst's ability to control the spatial arrangement of the reactants is crucial for inducing enantioselectivity. beilstein-journals.orgscispace.com Research in this area continues to expand the utility of organocatalysis for creating chiral molecules from precursors like this compound. rsc.org

| Catalyst Type | Reaction Type | Key Features |

| Bifunctional Organocatalysts | Asymmetric Cyclization | Cooperative activation of nucleophile and electrophile. beilstein-journals.org |

| Chiral Phosphoric Acids | Friedel–Crafts Reaction | Enables enantioselective synthesis of heterotriarylmethanes. rsc.org |

| β-Isocupreidine | 1,4-Dihydropyridine Synthesis | Facilitates asymmetric construction of chiral 1,4-dihydropyridines. nih.gov |

Electrochemically Induced Cascade Reactions

Electrochemical methods offer a green and efficient approach to initiating chemical reactions. For 2-formylbenzonitrile derivatives, electrochemistry can trigger cascade reactions leading to the synthesis of valuable nitrogen-containing heterocycles. mdpi.comnih.gov An electrochemically initiated tandem reaction of anilines with 2-formylbenzonitrile has been developed to produce 3-N-aryl substituted isoindolinones. mdpi.comnih.gov This process occurs under constant current electrolysis in a divided cell, utilizing a catalytic amount of electricity and a supporting electrolyte with a platinum cathode. mdpi.comnih.gov

Mechanistic investigations, supported by DFT calculations, suggest that the electrochemical process initiates a cascade of chemical reactions. mdpi.com The reaction is sensitive to the electronic nature of the substituents on the aniline (B41778). However, attempts to use 5-bromo-2-formylbenzonitrile in a similar reaction with aniline were unsuccessful, indicating that the halogen substituent plays a critical role in the reaction's feasibility. mdpi.com

Formation of Phthalides and Related Heterocycles

2-Formylbenzonitriles, including the 5-chloro derivative, are valuable precursors for the synthesis of phthalides (isobenzofuranones) and other related heterocyclic systems. researchgate.net These reactions often proceed through cascade mechanisms where the aldehyde and nitrile functionalities participate in sequential bond-forming events.

One strategy involves the reaction of 2-formylbenzonitriles with various nucleophiles, leading to the formation of isoindolinones. researchgate.net The versatility of these starting materials allows for the synthesis of a diverse range of heterocyclic structures through divergent cascade reactions. researchgate.net The specific reaction pathway and the final product can often be controlled by the choice of reactants, catalysts, and reaction conditions.

Copper-Catalyzed Reactions with Aryl/Heteroaryl Components

Copper catalysis has proven effective in mediating reactions involving 2-formylbenzonitriles. A notable example is the copper(II) acetylacetonate-catalyzed cyclization reaction of 2-cyanobenzaldehydes with 2-isocyanoacetates. rsc.org This reaction provides an efficient route to substituted 1-aminoisoquinolines under mild conditions. rsc.org The process demonstrates high efficiency and offers a valuable strategy for synthesizing molecules containing the 1-aminoisoquinoline (B73089) scaffold. rsc.org

Copper catalysts are also employed in transfer aldol-type reactions, which, while not directly involving 2-formylbenzonitriles in the provided literature, highlight the utility of copper in facilitating C-C bond formation. researchgate.net These reactions often proceed through the generation of a reactive copper(I) enolate, which then undergoes condensation. researchgate.net The principles of such copper-catalyzed transformations could potentially be applied to reactions involving this compound.

| Copper Catalyst | Reactants | Product |

| Cu(acac)2 | 2-Cyanobenzaldehydes and 2-Isocyanoacetates | Substituted 1-aminoisoquinolines rsc.org |

Baylis-Hillman Cascade Methodologies

The Baylis-Hillman reaction is a powerful carbon-carbon bond-forming reaction that couples an aldehyde with an activated alkene. mdpi.com Cascade reactions based on the Baylis-Hillman methodology have been developed using 2-cyanobenzaldehyde (B126161) and its derivatives. researchgate.netresearchgate.net These reactions leverage the dual functionality of the starting material to construct complex heterocyclic systems. researchgate.net

In a typical Baylis-Hillman cascade with a 2-formylbenzonitrile, the initial adduct formed can undergo subsequent intramolecular reactions involving the nitrile group. researchgate.net This can lead to the formation of various heterocyclic structures, such as isoindolinones and phthalides. researchgate.net The specific outcome of the cascade is influenced by the reaction conditions and the nature of the activated alkene used. researchgate.net

Intramolecular Interactions and Their Influence on Reactivity

The reactivity of this compound is not solely determined by the individual properties of its functional groups but is also significantly influenced by interactions between them.

Aldehyde Oxygen-Nitrile Carbon Interactions

The close proximity of the aldehyde and nitrile groups in 2-formylbenzonitrile derivatives allows for potential intramolecular interactions. Specifically, an interaction between the lone pair of the aldehyde oxygen and the electrophilic carbon of the nitrile group can occur. This through-space interaction can influence the conformation of the molecule and the reactivity of both functional groups. Such interactions can pre-organize the molecule for intramolecular cyclization reactions, facilitating the formation of heterocyclic products. The presence of the electron-withdrawing chloro substituent at the 5-position can further modulate the electronic properties of the aromatic ring and, consequently, the strength of these intramolecular interactions.

Hydrogen Bonding Patterns in Reactivity

Research specifically elucidating the role of hydrogen bonding in the reactivity of this compound is not available in the reviewed scientific literature. While studies on structurally related compounds, such as 5-chloro-2-hydroxybenzaldehydes and their derivatives, often discuss the influence of intramolecular and intermolecular hydrogen bonds on their chemical behavior, analogous investigations for this compound have not been reported.

The formyl (-CHO) and cyano (-CN) groups of this compound have the potential to act as hydrogen bond acceptors. In reactions involving protic reagents or solvents, it is conceivable that hydrogen bonding could play a role in activating the carbonyl group of the aldehyde or influencing the electronic properties of the nitrile group. However, without experimental or computational studies, any discussion of such effects remains speculative.

Detailed research findings, including data on reaction kinetics, transition state energies, or spectroscopic evidence for hydrogen bonding interactions during chemical transformations of this compound, are currently absent from the scientific record. Consequently, a data-driven analysis of hydrogen bonding patterns in the reactivity of this specific compound cannot be provided at this time.

Synthetic Applications and Derivatization Strategies

5-Chloro-2-formylbenzonitrile as a Versatile Building Block

Organic building blocks are functionalized molecules that serve as the foundational components for the bottom-up assembly of larger molecular architectures. The dual functionality of this compound, with an electrophilic aldehyde carbon and a nitrile group that can undergo various transformations, positions it as a versatile precursor in synthetic chemistry.

Construction of Complex Polycyclic Systems

The synthesis of polycyclic compounds is a central theme in organic chemistry, driven by the prevalence of these scaffolds in natural products and medicinal agents. While specific, complex polycyclic natural products derived directly from this compound are not extensively documented in the literature, the compound's inherent reactivity makes it a suitable candidate for reactions that build fused ring systems. The aldehyde and nitrile groups can participate in intramolecular or sequential intermolecular reactions, such as cyclization and annulation cascades, to construct bicyclic or polycyclic frameworks. For instance, reactions involving the aldehyde could initiate a sequence where the nitrile group is subsequently transformed to close a new ring onto the existing benzene (B151609) structure.

Stereoselective Transformations

Stereoselectivity is a critical aspect of modern organic synthesis, particularly in the creation of pharmaceutical compounds where a specific stereoisomer is often responsible for the desired biological activity. The aldehyde group in this compound is a key site for such transformations. Aldehydes are classic substrates for a wide range of stereoselective reactions, including nucleophilic additions using chiral catalysts or auxiliaries, aldol reactions, and reductions to form chiral alcohols. Although specific applications of this compound in highly stereoselective total syntheses are not widely reported, its formyl group is fundamentally amenable to these established methodologies, allowing for the potential creation of chiral intermediates.

Synthesis of Pharmaceutical Intermediates

The true value of building blocks like this compound is realized in their application toward the synthesis of pharmaceutically relevant intermediates. Its structure is a component of, or can be used to construct, various heterocyclic systems that are core to modern therapeutics.

Precursors for Kinase Inhibitors (e.g., SARS-CoV-2 Mpro Inhibitors)

Kinase inhibitors are a major class of targeted cancer therapies, and research into new antiviral agents has identified viral proteases as key targets. The main protease (Mpro) of SARS-CoV-2 is essential for viral replication, making it an attractive target for inhibitor design. nih.govrsc.org While a wide variety of chemical scaffolds have been investigated for Mpro inhibition, the direct use of this compound as a starting material in the synthesis of prominent SARS-CoV-2 Mpro inhibitors is not described in major published research. nih.govupc.edursc.org

Intermediates for Poly(ADP-ribose) Polymerase (PARP) Inhibitors (e.g., Olaparib, Rucaparib)

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies effective against cancers with specific DNA repair defects, such as those with BRCA mutations.

Olaparib: While this compound is structurally very similar to a key intermediate used in the synthesis of the PARP inhibitor Olaparib, the literature consistently specifies the use of its fluorine-containing analog, 2-fluoro-5-formylbenzonitrile (B141211) , for this purpose.

Rucaparib: Rucaparib is another potent PARP inhibitor approved for the treatment of ovarian and prostate cancers. nih.gov A review of established manufacturing routes and total synthesis strategies for Rucaparib does not indicate the use of this compound as a direct precursor or key intermediate. chemicalbook.comresearchgate.netacs.org Synthetic pathways typically begin with more complex indole derivatives or build the core tricyclic system from different starting materials. acs.org

Synthesis of Pyrazole and Isoindolinone Intermediates

The most well-defined application for this compound as a pharmaceutical intermediate lies in its ability to form key heterocyclic structures like pyrazoles and isoindolinones.

Pyrazole Intermediates: Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are a common feature in many bioactive compounds. The synthesis of a pyrazole ring can be achieved through the cyclocondensation reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative. The formyl group of this compound makes it a suitable substrate for this type of transformation. For example, it can react with a hydrazine to form a hydrazone, which can then undergo cyclization with a suitable partner to yield a highly substituted pyrazole ring, a process central to building diverse molecular libraries for drug discovery. chim.itnih.gov

Isoindolinone Intermediates: The isoindolinone scaffold is present in a number of natural products and pharmaceutical agents. 2-Formylbenzonitrile (also known as 2-cyanobenzaldehyde) and its derivatives are particularly effective precursors for isoindolinones. researchgate.net The synthesis leverages the proximity of the aldehyde and nitrile groups. In a common method, a nucleophile attacks the aldehyde, and the resulting intermediate undergoes a subsequent intramolecular cyclization involving the nitrile group to form the five-membered lactam ring characteristic of the isoindolinone core. researchgate.net This cascade reaction provides a direct and efficient route to these valuable heterocyclic intermediates.

The table below outlines a representative transformation for the synthesis of an isoindolinone derivative starting from a substituted 2-formylbenzonitrile, a reaction pathway directly applicable to this compound.

| Starting Material | Reagent | Catalyst/Conditions | Product Type |

| 2-Formylbenzonitrile | Aniline (B41778) | Constant current electrolysis, Pt-cathode | N-Aryl Isoindolinone |

| 2-Formylbenzonitrile | Glycine Schiff Base | Base (e.g., DBU) | Isoindolinone-carboxylate derivative |

| 2-Formylbenzonitrile | Nitroethane | Base (e.g., DBU) | 3-Nitro-substituted Isoindolinone |

This table presents generalized findings on the reactivity of 2-formylbenzonitrile, which are applicable to its 5-chloro derivative. researchgate.net

Development of Agrochemical and Biochemical Assay Components

The structural motif of substituted benzonitriles is significant in the field of agrochemistry. Chemical intermediates containing chloro and cyano groups on a phenyl ring are utilized in the synthesis of advanced pesticides and herbicides. nbinno.com Compounds like 3-(or 4-)cyanobenzaldehyde, which share functional similarities with this compound, are recognized as important intermediates for both pharmaceuticals and agrochemicals. google.com The strategic placement of the chloro, formyl, and cyano groups on the this compound scaffold allows for its incorporation into larger molecules designed for crop protection.

In the realm of biochemical assays, the rational design of bioactive molecules is a critical task. nih.gov The development of novel compounds often provides tools and starting points for creating specific probes and components for these assays. nih.gov While direct application of this compound in existing assays is not widely documented, its role as a versatile precursor allows for the synthesis of unique molecular structures that can be tailored for specific biological targets, forming the basis for new assay components.

Targeted Derivatization for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. This compound serves as an excellent scaffold for such studies due to its multiple reaction sites.

The aldehyde and nitrile functionalities of this compound are key reactive centers for the synthesis of heterocyclic compounds. The aldehyde group can readily participate in condensation reactions with various nucleophiles, such as amines, ureas, and compounds with active methylene (B1212753) groups, to form a wide range of heterocyclic systems. nih.gov For instance, multi-component reactions, like the Biginelli condensation, can utilize an aldehyde, a β-ketoester, and urea or thiourea to construct dihydropyrimidine rings. amazonaws.com The presence of the nitrile group offers further possibilities for cyclization, enabling the formation of nitrogen-containing heterocycles. The synthesis of substituted 2-cyanobenzothiazoles, for example, proceeds from related N-arylcyanothioformamides, highlighting a pathway where the cyano group is integral to the final heterocyclic structure. nih.gov

The table below illustrates potential heterocyclic systems that can be synthesized from this compound based on established synthetic strategies.

| Reactant(s) | Resulting Heterocyclic Core | Reaction Type |

| Ethyl acetoacetate, Urea | Dihydropyrimidinone | Biginelli Reaction |

| Substituted Aniline, Thiol | Benzothiazole derivative | Cyclocondensation |

| Hydrazine derivative | Pyrazole or Pyridazinone | Condensation/Cyclization |

| Guanidine | Aminopyrimidine | Cyclocondensation |

The investigation often involves creating a library of analogs where a specific position on the molecule is systematically varied. The properties of these analogs are then measured and compared. This systematic approach helps in identifying key structural features responsible for the desired biological effect. nih.gov

The following table provides a hypothetical example of how substituent effects could be studied for a class of derivatives.

| Base Scaffold | Substituent (R) | Position of R | Measured Property (e.g., IC₅₀ in µM) |

| Pyrimidine derivative | -H | N/A | 10.5 |

| Pyrimidine derivative | -CH₃ | Phenyl ring | 8.2 |

| Pyrimidine derivative | -OCH₃ | Phenyl ring | 5.1 |

| Pyrimidine derivative | -F | Phenyl ring | 9.7 |

| Pyrimidine derivative | -Cl | Phenyl ring | 4.5 |

Rational design is a modern approach in drug discovery that uses the knowledge gained from SAR studies to design new, more potent, and selective bioactive compounds. nih.gov This process often involves computer-aided drug design (CADD), where computational models predict the interaction of a designed molecule with its biological target. nih.gov The this compound scaffold provides a rigid and well-defined starting point for such design efforts.

The process begins with a lead compound, which could be a derivative synthesized from this compound that shows promising, albeit non-optimal, activity. Based on the SAR data, chemists and computational scientists can propose modifications to improve its properties. For instance, if SAR studies indicate that an electron-withdrawing group at a certain position enhances activity, new derivatives incorporating groups like nitro (-NO₂) or trifluoromethyl (-CF₃) would be designed and synthesized. This iterative cycle of design, synthesis, and testing is central to modern medicinal chemistry and allows for the efficient development of new therapeutic candidates. scilit.com

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. Methods such as Density Functional Theory (DFT) and Ab Initio Hartree-Fock are employed to approximate solutions to the Schrödinger equation, yielding valuable information about molecular geometries, vibrational frequencies, and electronic structures.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a prevalent method in computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations determine the electronic structure of a molecule based on its electron density rather than a complex wave function. For aromatic compounds like 5-Chloro-2-formylbenzonitrile, DFT is used to optimize molecular geometry, predict vibrational spectra, and analyze electronic properties.

Hybrid functionals, such as B3LYP, are commonly paired with basis sets like 6-31+G(d) or aug-cc-pVDZ to model such systems. These calculations can reveal insights into how the chloro, formyl, and nitrile substituents influence the electron distribution and reactivity of the benzene (B151609) ring. For instance, DFT has been effectively used to investigate the mechanism of reactions involving the closely related 2-cyanobenzaldehyde (B126161), providing support for proposed reaction pathways, such as in the synthesis of 3-substituted isoindolinones. acs.orgnih.gov

Ab Initio Hartree-Fock Calculations

Ab Initio Hartree-Fock (HF) calculations are a foundational "from scratch" method that does not rely on empirical data. The HF method approximates the many-electron wavefunction as a single Slater determinant, providing a qualitative understanding of the electronic structure. While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF theory is a crucial starting point for more advanced computational methods. In studies of similar chlorinated aromatic compounds, HF calculations, often used in conjunction with DFT, help in elucidating molecular structure and vibrational frequencies.

Conformational Analysis and Stability

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For this compound, the primary source of conformational isomerism is the rotation of the formyl group (-CHO) around the C-C bond connecting it to the benzene ring.

A potential energy surface scan can be performed by systematically changing the dihedral angle between the formyl group and the aromatic ring. It is expected that the most stable conformer is planar, where the formyl group lies in the same plane as the benzene ring, maximizing conjugation. This planarity is often stabilized by weak intramolecular interactions. A high-energy transition state would likely occur when the formyl group is perpendicular to the ring, disrupting electronic conjugation.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Dihedral Angle (Ring-C-C-O) | Relative Energy (kcal/mol) | Stability |

| 0° | 0.0 | Most Stable (Planar) |

| 90° | ~5-7 | Transition State |

| 180° | ~0.5-1.5 | Stable (Planar) |

Note: This table is illustrative, based on typical rotational barriers for similar aromatic aldehydes.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction by transforming it into a localized Lewis structure representation of chemical bonds and lone pairs. This method is highly effective for studying intramolecular interactions and charge delocalization.

In this compound, NBO analysis can quantify hyperconjugative interactions, which are key to molecular stability. These interactions involve the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The strength of these interactions is estimated using second-order perturbation theory, resulting in a stabilization energy, E(2). Significant interactions would be expected between the lone pairs of the oxygen and chlorine atoms and the antibonding π* orbitals of the benzene ring, as well as between the π orbitals of the ring and the antibonding π* orbital of the cyano and formyl groups.

Table 2: Representative NBO Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O) | π* (C-C)ring | High | Resonance/Delocalization |

| LP (Cl) | π* (C-C)ring | Moderate | Resonance/Delocalization |

| π (C-C)ring | π* (C≡N) | Moderate | Conjugation |

| π (C-C)ring | π* (C=O) | Moderate | Conjugation |

Note: This table represents expected interactions. LP denotes a lone pair.

Mechanistic Pathway Elucidation

Computational chemistry is instrumental in mapping the reaction pathways of chemical transformations. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed, offering insights that are often difficult to obtain experimentally.

Prediction of Transition States and Intermediates

For reactions involving this compound, such as nucleophilic additions to the carbonyl or cyano groups, computational methods can predict the geometries and energies of transient species. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate.

DFT calculations are widely used to locate transition state structures. For example, in a base-catalyzed reaction, the initial step might be the nucleophilic attack on the aldehyde carbon. DFT can model this process, identifying the transition state leading to a tetrahedral alkoxide intermediate. nih.gov Subsequent steps, such as intramolecular cyclization involving the nitrile group, can also be modeled to find the corresponding transition states and intermediates. nih.govsci-hub.se These calculations help confirm proposed mechanisms by ensuring the computed energy barriers are consistent with experimental observations. acs.orgdiva-portal.org

Ligand-Exchange Step Analysis

Ligand-exchange reactions are fundamental processes in coordination chemistry, where one ligand in a complex is replaced by another. The analysis of the ligand-exchange step provides crucial information about the reaction mechanism, kinetics, and the stability of the resulting complexes. While specific experimental or computational ligand-exchange studies on this compound are not extensively documented in publicly available literature, the principles of such analyses can be applied to understand its potential coordination behavior.

The nitrile group (-C≡N) in this compound is a versatile ligand, capable of coordinating to metal centers through its nitrogen lone pair. Computational methods, particularly Density Functional Theory (DFT), are well-suited to investigate the thermodynamics and kinetics of ligand-exchange processes involving such aromatic nitriles. nih.gov A theoretical analysis would typically involve the following steps:

Modeling of Reactants, Intermediates, and Products: The geometries of the initial metal complex, the incoming this compound ligand, the transition state(s), and the final product complex are optimized using a suitable level of theory and basis set.

Calculation of Energetics: The energies of all optimized structures are calculated to determine the reaction enthalpy and Gibbs free energy. This helps in assessing the thermodynamic feasibility of the ligand exchange.

Transition State Search: Locating the transition state for the ligand-exchange step is crucial for understanding the reaction kinetics. The energy of the transition state determines the activation energy barrier, which is a key factor in the reaction rate.

Solvent Effects: The influence of the solvent on the reaction energetics is often included using continuum solvation models to provide a more realistic representation of the reaction environment.

By performing such computational analyses, researchers can predict whether the exchange of a ligand in a metal complex with this compound is likely to be favorable and what factors might influence the reaction rate. This information is valuable in the design of catalysts and functional materials where the coordination of this molecule is a key step.

Energetic Profiles of Reactions

The energetic profile of a chemical reaction provides a detailed map of the energy changes that occur as reactants are converted into products. This includes the identification of intermediates and transition states, and the determination of their relative energies. Computational chemistry is a powerful tool for elucidating these profiles, offering insights that can be difficult to obtain experimentally.

For reactions involving this compound, such as its synthesis or its participation in further chemical transformations, computational modeling can be used to construct detailed energetic profiles. For instance, in a reaction involving the formyl group, such as a condensation or oxidation, the energetic profile would reveal the activation energies for each step and the relative stability of any intermediates.

A representative example of such a study, though not on the exact subject molecule, is the computational investigation of the reaction of benzonitrile (B105546) oxide with other molecules. researchgate.net In such studies, the energy profile helps to understand the reaction mechanism and selectivity. For a hypothetical reaction involving this compound, the energetic profile would be constructed by:

Mapping the Reaction Coordinate: The geometric changes along the reaction pathway are systematically explored.

Calculating Single-Point Energies: The energy at various points along the reaction coordinate is calculated to trace the energy landscape.

Identifying Stationary Points: Reactants, products, intermediates, and transition states are identified as stationary points on the potential energy surface.

In Silico Screening and Drug Discovery Applications (for derivatives)

The structural motifs present in this compound, namely the substituted benzonitrile core, are of significant interest in drug discovery. Derivatives of this compound can be explored as potential therapeutic agents through a variety of in silico techniques. These computational methods allow for the rapid screening of large numbers of virtual compounds, prioritizing those with the highest likelihood of biological activity for subsequent experimental validation.

Virtual Library Generation and Docking Studies

A key initial step in modern drug discovery is the creation of a virtual library of compounds based on a core scaffold. nih.govnih.gov Starting from this compound, a vast and diverse virtual library of derivatives can be generated by computationally adding a wide range of substituents at various positions on the aromatic ring or by modifying the formyl and nitrile groups. This process can generate millions of virtual molecules, each with unique structural features. nih.gov

Once the virtual library is established, molecular docking is employed to predict the binding orientation and affinity of these derivatives to a specific biological target, typically a protein receptor or enzyme. semanticscholar.orgresearchgate.netresearchgate.netnih.gov The process involves:

Target Preparation: The three-dimensional structure of the biological target is obtained from experimental sources like the Protein Data Bank (PDB) or generated through homology modeling.

Ligand Preparation: The 3D structures of the virtual library compounds are generated and optimized.

Docking Simulation: A docking algorithm systematically explores the possible binding poses of each ligand within the active site of the target.

Scoring and Ranking: A scoring function estimates the binding affinity for each pose, and the compounds are ranked based on their predicted affinity.

The results of docking studies can identify promising "hit" compounds that are predicted to bind strongly to the target. For instance, in a hypothetical study, derivatives of this compound could be docked against a kinase enzyme implicated in cancer, with the goal of identifying potent and selective inhibitors. The docking results would provide insights into the key interactions between the ligands and the protein, guiding the design of more effective drug candidates.

Table 1: Representative Data from a Hypothetical Docking Study of this compound Derivatives against a Target Protein

| Compound ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Derivative 1 | -8.5 | Arg122, Phe58 |

| Derivative 2 | -8.2 | Asp181, Leu78 |

| Derivative 3 | -7.9 | Tyr12, Val34 |

| Derivative 4 | -7.5 | Ser120, Met99 |

This table is for illustrative purposes and does not represent actual experimental data.

Application of Artificial Intelligence (AI) and Machine Learning (ML) in Hit Finding

Artificial intelligence and machine learning are revolutionizing the field of drug discovery by enabling the analysis of vast and complex datasets to identify potential drug candidates with greater efficiency and accuracy. arxiv.orgresearchgate.netresearchgate.netnih.gov In the context of derivatives of this compound, AI and ML can be applied in several ways for hit finding:

Predictive Modeling: ML models can be trained on existing datasets of compounds with known biological activities to predict the activity of new, untested derivatives from the virtual library. These models learn the complex relationships between molecular structure and biological function.

Virtual Screening Enhancement: AI can be used to enhance virtual screening by developing more accurate scoring functions for molecular docking or by prioritizing which compounds from a large virtual library to screen.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. These models can be trained to generate novel derivatives of this compound that are optimized for binding to a specific target.

The application of AI and ML can significantly accelerate the hit identification process, reducing the time and cost associated with traditional high-throughput screening.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derived Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijert.orgrutgers.edunih.gov For a series of derivatives of this compound, a QSAR model can be developed to predict their biological activity and to understand the structural features that are important for their potency.

The development of a QSAR model typically involves the following steps:

Data Collection: A dataset of compounds with experimentally determined biological activities is required.

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, and hydrophobic parameters.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

A validated QSAR model can be used to predict the activity of newly designed derivatives of this compound before they are synthesized and tested, thereby guiding the lead optimization process. The model can also provide insights into the mechanism of action by identifying the key molecular properties that influence biological activity.

Advanced Analytical Techniques in Research on 5 Chloro 2 Formylbenzonitrile

Spectroscopic Methods for Reaction Monitoring and Structural Elucidation of Intermediates/Products

Spectroscopic techniques are indispensable for the real-time analysis of chemical reactions and the structural determination of resulting products. By probing the interaction of molecules with electromagnetic radiation, these methods offer a non-invasive window into the chemical transformations involving 5-Chloro-2-formylbenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. It provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR: In the ¹H NMR spectrum of this compound, the aldehyde proton (-CHO) is expected to appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic region would display signals for the three protons on the benzene (B151609) ring. Their specific chemical shifts and coupling patterns are dictated by the electronic effects of the chloro, formyl, and cyano substituents. The proton ortho to the formyl group (H3) would likely be the most downfield of the aromatic protons.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde is highly deshielded and would appear far downfield, typically between 185-195 ppm. rsc.org The carbon of the nitrile group (-CN) would resonate in the range of 115-120 ppm. rsc.org The six carbons of the aromatic ring would have distinct signals in the approximate range of 110-140 ppm, with their exact shifts influenced by the attached substituents. Quaternary carbons, those directly bonded to the chloro, formyl, and cyano groups, are typically weaker in intensity. hmdb.ca

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde (CHO) | ~10.1 (s) | ~189 |

| Aromatic (H3) | ~8.0 (d) | - |

| Aromatic (H4) | ~7.8 (dd) | - |

| Aromatic (H6) | ~7.9 (d) | - |

| Aromatic (C1-CN) | - | ~115 |

| Aromatic (C2-CHO) | - | ~138 |

| Aromatic (C3) | - | ~135 |

| Aromatic (C4) | - | ~130 |

| Aromatic (C5-Cl) | - | ~140 |

| Aromatic (C6) | - | ~133 |

| Nitrile (CN) | - | ~117 |

Note: These are estimated values based on typical substituent effects for aromatic compounds. Actual experimental values may vary. s = singlet, d = doublet, dd = doublet of doublets.

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

MS: In electron ionization (EI) mass spectrometry, this compound (molecular weight: 167.56 g/mol ) would produce a molecular ion peak (M⁺˙) at m/z ≈ 167. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with a peak at M+2 (m/z ≈ 169) that is approximately one-third the intensity of the M⁺˙ peak, corresponding to the natural abundance of the ³⁷Cl isotope. nist.gov Common fragmentation pathways would involve the loss of neutral fragments. uni-saarland.dechemguide.co.uk For instance, the loss of a hydrogen radical (-H) would yield a fragment at [M-1]⁺ (m/z 166), and the loss of the formyl radical (-CHO) would produce a significant peak at [M-29]⁺ (m/z 138). libretexts.org Further fragmentation could involve the loss of chlorine (-Cl) or the nitrile group (-CN). libretexts.org

HRMS: High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of the parent ion and its fragments. For this compound (C₈H₄ClNO), HRMS would distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions, providing unambiguous confirmation of the molecular formula.

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

| m/z (approx.) | Proposed Fragment | Notes |

| 167/169 | [C₈H₄ClNO]⁺˙ | Molecular ion peak (M⁺˙) showing ³⁵Cl/³⁷Cl isotope pattern. |

| 166/168 | [C₈H₃ClNO]⁺ | Loss of a hydrogen radical (-H). |

| 138/140 | [C₇H₄ClN]⁺ | Loss of the formyl radical (-CHO). |

| 132 | [C₈H₄NO]⁺ | Loss of a chlorine radical (-Cl). |

| 102 | [C₇H₄]⁺ | Loss of both chlorine and the nitrile group. |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

IR Spectroscopy: An IR spectrum reveals the absorption of infrared radiation corresponding to the vibrational modes of specific bonds. specac.com For this compound, the spectrum would be dominated by characteristic sharp, strong absorption bands for the aldehyde and nitrile groups. vscht.cz The C≡N stretch of the nitrile group typically appears as a strong, sharp peak in the range of 2220-2260 cm⁻¹. nist.gov The C=O stretch of the aromatic aldehyde is also very strong and sharp, found around 1690-1715 cm⁻¹. libretexts.org Additionally, the C-H stretching of the aldehyde proton can sometimes be observed as a pair of weak bands between 2700-2900 cm⁻¹. libretexts.org Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C ring stretching bands are seen in the 1400-1600 cm⁻¹ region. The C-Cl stretch would be found in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. The nitrile (C≡N) and aromatic ring vibrations often produce strong signals in the Raman spectrum. The symmetric ring breathing mode of the substituted benzene ring is typically a very strong and sharp band. While the carbonyl (C=O) group is visible, it is often less intense in Raman than in IR spectroscopy. This complementarity helps in assigning complex vibrational modes.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak | Medium |

| Aldehyde C-H | Stretch | 2700 - 2900 | Weak | Medium |

| Nitrile C≡N | Stretch | 2220 - 2260 | Strong, Sharp | Strong |

| Aldehyde C=O | Stretch | 1690 - 1715 | Strong, Sharp | Medium |

| Aromatic C=C | Ring Stretch | 1400 - 1600 | Medium-Strong | Strong |

| C-Cl | Stretch | 600 - 800 | Medium-Strong | Medium |

UV-Vis Absorption Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems and chromophores. msu.edu

This compound contains a benzene ring substituted with chromophoric groups (formyl and nitrile), which constitutes a conjugated system. The electronic transitions in such a system, typically π → π* and n → π* transitions, are observable in the UV region. The spectrum would be expected to show strong absorption bands characteristic of substituted benzaldehydes and benzonitriles. science-softcon.deresearchgate.net The n → π* transition, associated with the non-bonding electrons of the carbonyl oxygen, would likely appear as a weaker, longer-wavelength absorption band, while the more intense π → π* transitions of the aromatic system would occur at shorter wavelengths. The exact position and intensity of these absorption maxima (λ_max) are sensitive to solvent polarity.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating components of a mixture and for determining the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of individual components in a mixture. It is widely used to assess the purity of pharmaceutical intermediates and other fine chemicals. ekb.eg

For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method would typically be employed. In this setup, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of acid (like formic or phosphoric acid) to ensure sharp peak shapes. sielc.com The compound would be detected using a UV detector, set at a wavelength where the analyte exhibits strong absorbance, as determined from its UV-Vis spectrum.

The retention time of the compound is a characteristic feature under specific chromatographic conditions (column, mobile phase, flow rate, temperature). By running a sample and comparing its chromatogram to that of a reference standard, one can confirm its identity and determine its purity. Impurities from the synthesis, such as starting materials or by-products, would appear as separate peaks with different retention times, allowing for their quantification. chemicalbook.com

Table 4: Typical RP-HPLC Parameters for Analysis of this compound

| Parameter | Typical Value/Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λ_max (e.g., ~254 nm) |

| Column Temperature | 25-40 °C |

| Injection Volume | 5-20 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is a fundamental technique for the separation and analysis of volatile and semi-volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both qualitative identification and quantitative measurement.

Methodology and Findings: In the analysis of halogenated benzonitriles, GC-MS is the preferred method. researchgate.netnih.gov The process typically involves introducing a sample, prepared through methods like liquid-liquid extraction or solid-phase microextraction (SPME), into the GC system. researchgate.net The compound is vaporized in a heated inlet and carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates components based on their boiling points and affinities, leading to different retention times.

For halogenated compounds, detection can be achieved using a standard mass spectrometer, which fragments the eluted molecules and analyzes the resulting mass-to-charge ratios, providing a unique spectral fingerprint. Alternatively, a halogen-specific detector (XSD) can be employed for enhanced selectivity and specificity, as it responds only to compounds containing halogens. nih.gov This detector is particularly useful for identifying halogenated compounds in complex matrices by minimizing interference from non-halogenated substances. nih.gov The GC oven temperature is programmed to start at a low temperature, hold for a period, and then ramp up to ensure effective separation of all components in a mixture. nih.govresearchgate.net

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | DB-5ms, HP-5ms (or equivalent) | Provides good separation for a wide range of semi-volatile organic compounds. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Injection Mode | Splitless | Ensures the entire sample is transferred to the column, maximizing sensitivity for trace analysis. labrulez.com |

| Oven Program | Initial Temp: 40-70°C, Ramp: 10-30°C/min, Final Temp: 250-300°C | Separates compounds based on boiling point; allows for elution of both volatile and less volatile compounds. nih.gov |

| Detector | Mass Spectrometer (MS) or Halogen-Specific Detector (XSD) | MS provides structural information for identification. XSD offers high selectivity for halogenated compounds. nih.gov |

Chiral Analysis

Chirality is a geometric property of some molecules that are non-superimposable on their mirror images, known as enantiomers. This compound, in its isolated form, is an achiral molecule as it does not possess a stereocenter or exhibit other forms of chirality such as axial chirality.

Research Context and Techniques: While this compound itself is not chiral, the broader class of benzonitrile (B105546) derivatives can exhibit chirality, particularly axial chirality. This phenomenon arises in biaryl systems where rotation around the single bond connecting the two aryl rings is restricted due to bulky substituents in the ortho positions. Research has demonstrated the synthesis of axially chiral benzonitriles from racemic 2-arylbenzaldehydes, highlighting the importance of chiral analysis in this compound class. nih.gov

The separation and analysis of such chiral benzonitriles would be essential to determine enantiomeric purity. This is typically accomplished using chiral chromatography techniques. wvu.edu

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method, utilizing a chiral stationary phase (CSP). The CSP interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. Polysaccharide-based CSPs are widely used for this purpose. nih.gov

Chiral Capillary Electrophoresis (CE): In this technique, a chiral selector is added to the running buffer. The selector forms transient diastereomeric complexes with the enantiomers, which then migrate at different velocities under an electric field, allowing for their separation. wvu.edu

Should this compound be used as a precursor in the synthesis of a more complex, chiral molecule, these analytical techniques would be critical for characterizing the final product's stereochemistry.

| Technique | Principle | Common Application |

|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). nih.gov | Preparative and analytical scale separation of enantiomers. |

| Chiral Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (e.g., CO2) as the mobile phase with a chiral stationary phase. | Fast and efficient separations with reduced solvent usage. |

| Chiral Capillary Electrophoresis (CE) | Separation based on differential mobility of transient diastereomeric complexes formed with a chiral selector in the buffer. wvu.edu | Analytical scale separation, particularly for charged molecules. |

X-ray Crystallography for Solid-State Structure Confirmation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and conformation, as well as details about intermolecular interactions in the solid state.

While the specific crystal structure of this compound has not been detailed in the reviewed literature, the structure of the closely related analogue, 5-chloro-2-hydroxybenzaldehyde, provides significant insight into the expected solid-state conformation. researchgate.netresearchgate.net Analysis of this and other substituted benzonitriles allows for an informed projection of the structural parameters. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₅ClO₂ |

| Crystal System | Monoclinic |

| Space Group | P2(1) |

| a (Å) | 3.8818(5) |

| b (Å) | 5.6515(7) |

| c (Å) | 15.204(2) |

| β (°) | 93.176(1) |

| Volume (ų) | 333.0 |

| Z (molecules per unit cell) | 2 |

常见问题

Q. Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) enhance reaction homogeneity and intermediate stability .

- Temperature Control : Lower temperatures (0–20°C) minimize side reactions, while reflux conditions (50°C) improve reaction rates .

- Catalyst Use : N-methylacetamide or DMF as catalysts in thionyl chloride-mediated reactions improve selectivity for the formyl product .

What spectroscopic techniques are used to characterize this compound, and what key spectral features should researchers expect?

Basic Research Question

Characterization relies on ¹H/¹³C NMR , FT-IR , and HRMS :

- ¹H NMR :

- ¹³C NMR :

- FT-IR :

- Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~2220 cm⁻¹ (C≡N stretch).

- HRMS : Exact mass confirmation (e.g., [M+H]⁺ for C₈H₄ClNO: 179.9884) .

How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic addition reactions?

Advanced Research Question

Computational methods like density functional theory (DFT) and molecular docking provide insights:

- Electrophilicity Analysis : The formyl group’s electrophilic nature can be quantified using Fukui indices to predict reactivity toward nucleophiles (e.g., amines, hydrazines) .

- Transition State Modeling : Identify steric or electronic barriers in reactions (e.g., with hydroxylamine to form oximes) .

- Solvent Effects : COSMO-RS simulations evaluate solvent polarity’s impact on reaction pathways .

What strategies mitigate side reactions when using this compound in multi-step syntheses, such as protecting group chemistry?

Advanced Research Question

To suppress undesired reactions (e.g., aldol condensation or nitrile hydrolysis):

- Protecting the Aldehyde : Use acetals (e.g., ethylene glycol) or imine formation with primary amines to stabilize the formyl group during subsequent steps .

- Controlled pH Conditions : Maintain neutral or slightly acidic conditions to prevent base-mediated decomposition of the nitrile group .

- Low-Temperature Workup : Quench reactions at 0°C to avoid thermal degradation .

How should researchers address discrepancies in reported yields or byproducts when synthesizing derivatives of this compound?

Data Contradiction Analysis

Discrepancies often arise from:

- Reagent Purity : Trace moisture in solvents or catalysts (e.g., thionyl chloride) can hydrolyze the nitrile or formyl group, reducing yields .

- Reaction Monitoring : Use TLC or in-situ IR to detect intermediates and optimize reaction times.

- Byproduct Identification : LC-MS or GC-MS analysis of crude mixtures helps identify side products (e.g., dimerized aldehydes) .

- Reproducibility : Standardize solvent drying protocols (e.g., molecular sieves for DMF) and catalyst stoichiometry .

What role does this compound play in medicinal chemistry, particularly in the design of kinase inhibitors?

Advanced Research Question

The compound serves as a scaffold for heterocyclic synthesis :

- Imidazole and Triazole Formation : React with urea or thiourea derivatives to generate fused rings with potential kinase-binding motifs .

- Structure-Activity Relationship (SAR) : Modifications at the chloro or formyl position alter electronic properties, impacting target affinity. For example, fluorination at the 4-position (analogous to ) enhances metabolic stability.

How can researchers resolve conflicting crystallographic data for this compound derivatives?

Advanced Research Question

Conflicts in crystal structures (e.g., bond angles, packing motifs) require:

- High-Resolution Data : Use synchrotron X-ray sources for improved diffraction quality.

- Hirshfeld Surface Analysis : Compare intermolecular interactions (e.g., C–H···O/N contacts) to identify polymorphic variations .

- Database Cross-Validation : Cross-reference with the Cambridge Structural Database (CSD) or Protein Data Bank (PDB) for consistency .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

Key challenges include:

- Exothermic Reactions : Controlled addition of reagents (e.g., POCl₃ in DMF) to prevent thermal runaway .

- Purification : Column chromatography is inefficient at scale; switch to recrystallization (e.g., using ethyl acetate/hexane) .

- Waste Management : Neutralize acidic byproducts (e.g., HCl gas) with scrubbers to meet environmental regulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。